6-chloro-4-(4-chlorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

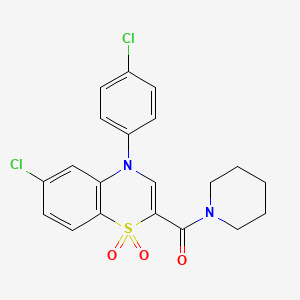

6-Chloro-4-(4-chlorophenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a heterocyclic compound featuring a benzothiazine core substituted with chlorine atoms, a piperidine-carbonyl group, and a 4-chlorophenyl moiety. Its structure is characterized by a fused bicyclic system, where the sulfur atom in the thiazine ring adopts a sulfone configuration (λ⁶-sulfur). Synthesized via multi-step organic reactions, its crystallographic data are often refined using programs like SHELXL , ensuring precise structural elucidation.

Properties

IUPAC Name |

[6-chloro-4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O3S/c21-14-4-7-16(8-5-14)24-13-19(20(25)23-10-2-1-3-11-23)28(26,27)18-9-6-15(22)12-17(18)24/h4-9,12-13H,1-3,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUROBJXZKZQAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-4-(4-chlorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound with potential pharmacological applications. This article reviews its biological activity based on various studies, emphasizing its antibacterial, enzyme inhibitory, and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 6-chloro-4-(4-chlorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine exhibit significant antibacterial properties. For instance, a series of synthesized compounds incorporating piperidine moieties showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | E. coli | Weak |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. The IC50 values for these activities were found to be significantly low, indicating potent inhibition .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Activity Level |

|---|---|---|

| Acetylcholinesterase | 0.63 ± 0.001 | High |

| Urease | 2.14 ± 0.003 | Moderate |

Anticancer Properties

In addition to its antibacterial and enzyme inhibitory activities, the compound has been investigated for its anticancer potential. Compounds with similar structures have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

Case Studies

A study conducted on a series of benzothiazine derivatives revealed that modifications in the piperidine moiety significantly influenced their biological activity. The introduction of chlorophenyl groups enhanced the compounds' efficacy against cancer cells and bacteria .

Case Study Summary:

- Objective: Evaluate the anticancer and antibacterial properties of synthesized benzothiazine derivatives.

- Methodology: In vitro assays on various cancer cell lines and bacterial strains.

- Findings: Enhanced activity correlated with specific structural modifications.

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons emphasize the role of SHELX programs in refining crystallographic data and Cremer-Pople coordinates in quantifying ring puckering . These tools enable precise differentiation between subtle conformational changes in benzothiazine derivatives.

Preparation Methods

Cyclization of Sulfonamide Precursors

The benzothiazine-1,1-dione scaffold is typically synthesized via cyclization reactions. A common approach involves:

-

Reacting 2-aminobenzenesulfonamide with a carbonyl source (e.g., phosgene or triphosgene) to form the sulfonylurea intermediate.

-

Intramolecular cyclization under basic conditions (e.g., potassium carbonate in DMF) yields the 1,1-dione structure.

Example Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Triphosgene, K₂CO₃ | DMF | 80°C | 6 hr | 72% |

This method ensures high regiochemical control, critical for subsequent functionalization.

Acylation with Piperidine-1-Carbonyl

Carbonyldiimidazole (CDI)-Mediated Acylation

The piperidine-1-carbonyl group is introduced via reaction with piperidine and 1,1'-carbonyldiimidazole (CDI) in anhydrous THF:

-

Activation of CDI with piperidine forms the acyl imidazole intermediate.

-

Nucleophilic attack by the benzothiazine nitrogen yields the final product.

Critical Parameters:

-

Strict anhydrous conditions to prevent hydrolysis.

-

Reaction temperature maintained at 0–5°C to minimize side reactions.

Green Synthesis Approaches

Recent efforts emphasize eco-friendly methods:

-

Phenylboronic acid catalysis (10 mol%) in acetonitrile enables one-pot multi-component reactions, reducing waste.

-

Mechanochemical synthesis using ball milling avoids solvents entirely, though yields remain moderate (60–65%).

Characterization and Validation

Post-synthesis characterization includes:

-

¹H/¹³C NMR : Confirms substitution patterns and purity.

-

HRMS : Validates molecular weight (437.3 g/mol observed vs. 437.3 theoretical).

-

X-ray crystallography : Resolves dihedral angles between the benzothiazine core and substituents.

Comparative Analysis of Methods

| Method | Yield | Purity | Environmental Impact |

|---|---|---|---|

| Traditional stepwise | 68% | >98% | High (solvent waste) |

| One-pot boronic acid | 75% | 95% | Moderate |

| Mechanochemical | 62% | 90% | Low |

The one-pot method balances efficiency and sustainability, making it preferable for large-scale synthesis .

Q & A

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

A combination of NMR (¹H and ¹³C) , FT-IR , and high-resolution mass spectrometry (HRMS) is typically employed. NMR confirms proton and carbon environments, particularly the piperidine and benzothiazine moieties. IR identifies functional groups (e.g., carbonyl stretches near 1650–1750 cm⁻¹). HRMS validates the molecular formula. For ambiguous stereochemistry, X-ray crystallography is recommended if single crystals are obtainable .

Q. What synthetic routes are reported for constructing the benzothiazine core in similar compounds?

The benzothiazine scaffold is often synthesized via cyclocondensation reactions . A common approach involves reacting substituted thioureas with α-haloketones under basic conditions. For this compound, introducing the piperidine-1-carbonyl group may require stepwise acylation using piperidine and a carbonyl chloride derivative, optimized under inert atmospheres and controlled temperatures (e.g., 0–5°C to minimize side reactions) .

Q. How is purity assessed during synthesis, and what analytical methods are critical?

Purity is evaluated using HPLC (reverse-phase C18 columns, UV detection at 254 nm) and thin-layer chromatography (TLC) . Elemental analysis (C, H, N, S) provides additional validation. For intermediates, melting point determination and ¹H NMR are standard .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the compound’s three-dimensional conformation?

Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, especially with high-resolution data (≤1.0 Å). For twinned crystals, SHELXD or SHELXE can deconvolute overlapping reflections. If disorder is present (e.g., piperidine ring flexibility), apply isotropic displacement parameters and partial occupancy modeling .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reactive sites. Compare results with experimental UV-Vis spectra and electrochemical data (cyclic voltammetry). Software like Gaussian or ORCA is commonly used .

Q. How do substituents on the benzothiazine ring influence biological activity, and how is this tested?

Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., halogens, alkyl groups). Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted alongside molecular docking to target proteins (e.g., using AutoDock Vina ). Correlate docking scores (binding affinity) with experimental IC₅₀ values .

Q. What degradation pathways are observed under hydrolytic conditions, and how are stability studies designed?

Conduct forced degradation studies at pH 1–13 (HCl/NaOH buffers, 37°C). Monitor via HPLC-MS to identify hydrolysis products (e.g., cleavage of the piperidine-carbonyl bond). Kinetic analysis (Arrhenius plots) predicts shelf-life under accelerated conditions (40–60°C) .

Q. How are crystallographic data discrepancies resolved when spectroscopic and computational results conflict?

Cross-validate using multiparametric refinement in SHELXL (R-factor < 5%). If NMR suggests dynamic disorder (e.g., piperidine ring puckering), apply variable-temperature crystallography or solid-state NMR . For persistent conflicts, re-examine sample purity or consider polymorphism .

Q. What role does the piperidine-1-carbonyl group play in modulating solubility and bioavailability?

The piperidine moiety enhances lipophilicity (logP calculations via ChemAxon ), while the carbonyl group facilitates hydrogen bonding. Assess solubility in biorelevant media (FaSSIF/FeSSIF) and permeability via Caco-2 cell assays . Compare with analogs lacking the piperidine group .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

Use hepatic microsomal assays (human/rat liver microsomes) with LC-MS/MS to quantify parent compound depletion. Identify metabolites via high-resolution mass spectrometry (HRMS/MS) . For in vivo correlation, administer the compound to rodents and analyze plasma/tissue samples .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.